

Acesulfame Potassium: A Comprehensive Technical Review of Genotoxicity and Carcinogenicity Data

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Compound of Interest

Compound Name: Acesulfame

Cat. No.: B1210027

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Executive Summary

Acesulfame potassium (**Acesulfame** K, Ace-K), a widely used high-intensity, non-caloric artificial sweetener, has been the subject of extensive toxicological evaluation to ascertain its safety for human consumption. This technical guide provides an in-depth review and analysis of the existing genotoxicity and carcinogenicity data for **Acesulfame** K. The available evidence, including a comprehensive battery of in vitro and in vivo genotoxicity assays and long-term carcinogenicity bioassays in animal models, largely supports the conclusion that **Acesulfame** K is non-genotoxic and non-carcinogenic.

Regulatory bodies worldwide, including the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), have recently reaffirmed the safety of **Acesulfame** K, concluding that it does not pose a genotoxic or carcinogenic risk at current acceptable daily intake (ADI) levels.^{[1][2][3]} This guide presents a detailed summary of the key studies, their methodologies, and quantitative findings to offer a thorough understanding of the toxicological profile of **Acesulfame** K for the scientific community.

Introduction

Acesulfame potassium (CAS No. 55589-62-3) is the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide.[4] Its intense sweetness, approximately 200 times that of sucrose, and its stability under a wide range of pH and temperature conditions have led to its widespread use in food and beverage products.[3] Given its extensive human exposure, a rigorous assessment of its potential to induce genetic damage or cancer is paramount. This document synthesizes the critical scientific literature to provide a detailed technical overview for professionals in research and drug development.

Genotoxicity Studies

A comprehensive battery of in vitro and in vivo genotoxicity studies has been conducted to evaluate the potential of **Acesulfame** K to interact with genetic material. The majority of these studies have yielded negative results, indicating a lack of genotoxic activity.

In Vitro Genotoxicity Assays

Acesulfame K has been tested in a variety of in vitro systems, including bacterial reverse mutation assays (Ames test), mammalian cell gene mutation assays, and chromosomal aberration tests.

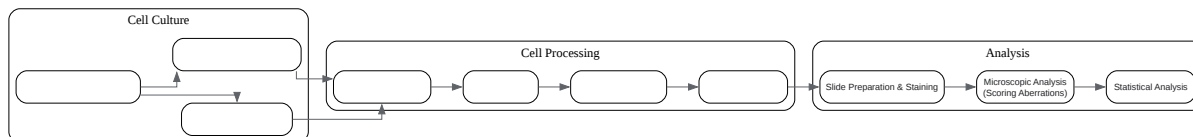
Table 1: Summary of In Vitro Genotoxicity Studies on **Acesulfame** Potassium

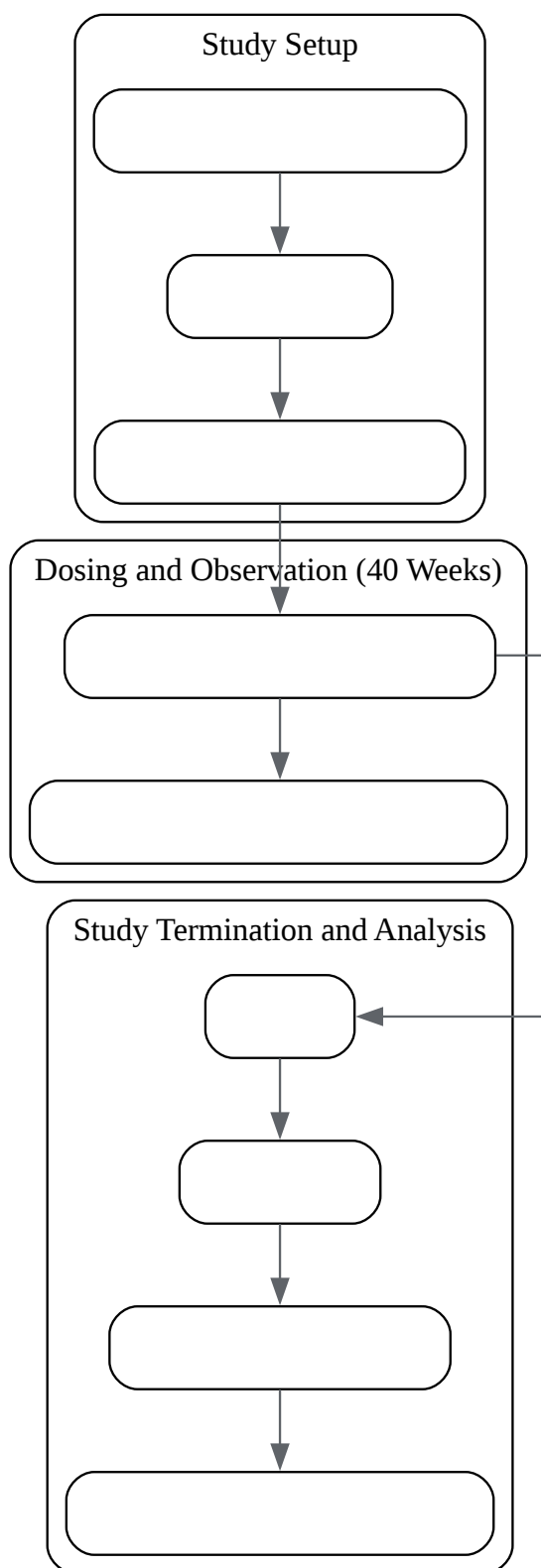
Test System	Cell Line	Concentration/ Dose Range	Results	Reference
Bacterial Reverse Mutation Assay	S. typhimurium TA98, TA100, TA1535, TA1537, TA1538	4 to 10,000 μ g/plate	Negative (with and without S9 activation)	
Bacterial Reverse Mutation Assay	E. coli WP2uvrA	4 to 10,000 μ g/plate	Negative	
Mammalian Cell Gene Mutation Assay	Chinese hamster V79 cells	10 to 1,000 μ g/mL	Negative	
Chromosomal Aberration Assay	Human lymphocytes	7.5-240 μ g/mL	Significant increase in CAs at 60, 120, and 240 μ g/mL after 48h treatment	
Micronucleus Test	Human lymphocytes	7.5-240 μ g/mL	No significant increase	
Comet Assay	Human lymphocytes	7.5-240 μ g/mL	DNA damage at 15 μ g/mL	
MTT Assay (Cytotoxicity)	HepG2 cells	7.5-240 μ g/mL	Decreased cell viability at 120 and 240 μ g/mL	

While most historical studies were negative, a 2022 study reported a mild genotoxic effect in human lymphocytes at higher concentrations and longer treatment durations, observing an increase in chromosomal aberrations and DNA damage in the comet assay. However, this study did not find an increase in micronuclei formation.

- Test System: Peripheral human blood lymphocytes from healthy, non-smoking donors.

- Culture Medium: RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
- Test Substance Preparation: **Acesulfame K** dissolved in sterile distilled water.
- Experimental Design: Lymphocyte cultures were initiated with phytohemagglutinin. **Acesulfame K** was added at various concentrations (e.g., 60, 120, 240 µg/mL) for 24 and 48 hours. Negative and positive controls (e.g., Mitomycin-C) were run concurrently.
- Metaphase Preparation: Colchicine was added to arrest cells in metaphase. Cells were then harvested, treated with a hypotonic solution (0.075 M KCl), and fixed in Carnoy's fixative (methanol:acetic acid, 3:1).
- Slide Preparation and Analysis: Fixed cells were dropped onto clean glass slides, air-dried, and stained with Giemsa. At least 100 well-spread metaphases per concentration were scored for chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, dicentrics, rings).
- Statistical Analysis: The frequency of aberrant cells and the number of aberrations per cell were statistically compared between treated and control groups using appropriate statistical tests (e.g., Chi-square test).





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